molecular formula C25H25N7O2S B11933912 4-(5-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzo[d]imidazol]-2'-yl)benzenesulfonamide

4-(5-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzo[d]imidazol]-2'-yl)benzenesulfonamide

Cat. No.: B11933912
M. Wt: 487.6 g/mol
InChI Key: CSUDUNKPOSIFJZ-UHFFFAOYSA-N
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Description

4-(5-(4-Methylpiperazin-1-yl)-1H,1’H-[2,5’-bibenzo[d]imidazol]-2’-yl)benzenesulfonamide is a complex organic compound that belongs to the class of phenylpiperazines This compound is characterized by its unique structure, which includes a piperazine ring, benzimidazole units, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(4-Methylpiperazin-1-yl)-1H,1’H-[2,5’-bibenzo[d]imidazol]-2’-yl)benzenesulfonamide typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the piperazine moiety, and the attachment of the benzenesulfonamide group. Common reagents used in these reactions include various amines, sulfonyl chlorides, and coupling agents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency. Purification methods, including recrystallization and chromatography, are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-(4-Methylpiperazin-1-yl)-1H,1’H-[2,5’-bibenzo[d]imidazol]-2’-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(5-(4-Methylpiperazin-1-yl)-1H,1’H-[2,5’-bibenzo[d]imidazol]-2’-yl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-(4-Methylpiperazin-1-yl)-1H,1’H-[2,5’-bibenzo[d]imidazol]-2’-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
  • 6-(4-Methylpiperazin-1-yl)-2’-(m-tolyl)-1H,3’H-2,5’-bibenzo[d]imidazole
  • 4-(4-Methylpiperazin-1-yl)butanoic acid

Uniqueness

4-(5-(4-Methylpiperazin-1-yl)-1H,1’H-[2,5’-bibenzo[d]imidazol]-2’-yl)benzenesulfonamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C25H25N7O2S

Molecular Weight

487.6 g/mol

IUPAC Name

4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C25H25N7O2S/c1-31-10-12-32(13-11-31)18-5-9-21-23(15-18)30-25(28-21)17-4-8-20-22(14-17)29-24(27-20)16-2-6-19(7-3-16)35(26,33)34/h2-9,14-15H,10-13H2,1H3,(H,27,29)(H,28,30)(H2,26,33,34)

InChI Key

CSUDUNKPOSIFJZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)S(=O)(=O)N

Origin of Product

United States

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